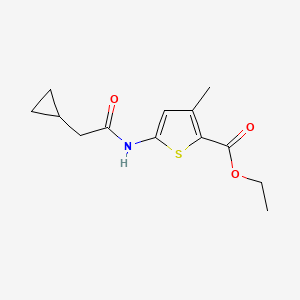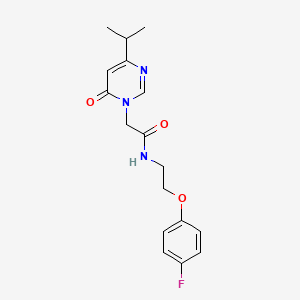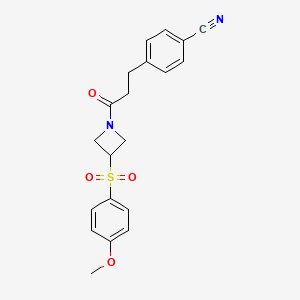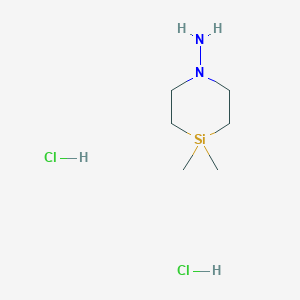![molecular formula C17H23NO3 B2690414 N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide CAS No. 2411279-12-2](/img/structure/B2690414.png)
N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DMEP or Dioxane Methoxyethyl Propenamide. DMEP is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. In
Mecanismo De Acción
The mechanism of action of DMEP involves its ability to bind to the active site of HDAC enzymes, thereby inhibiting their activity. This leads to an increase in the acetylation of histone proteins, which can result in changes in gene expression. The exact mechanism by which DMEP inhibits HDAC activity is still being studied, but it is believed to involve the formation of a covalent bond between DMEP and the enzyme.
Biochemical and Physiological Effects:
DMEP has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HDAC activity, DMEP has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. However, the exact mechanisms by which DMEP produces these effects are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMEP in lab experiments is its specificity for HDAC enzymes. This allows researchers to study the effects of HDAC inhibition without affecting other cellular processes. Additionally, DMEP has been shown to be relatively stable and easy to handle in the laboratory. However, one limitation of using DMEP is its potential toxicity, which must be carefully monitored in experiments.
Direcciones Futuras
There are many potential future directions for research involving DMEP. One area of interest is the development of DMEP-based therapies for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms by which DMEP produces its effects on HDAC enzymes and other cellular processes. Finally, the development of new synthesis methods for DMEP could lead to improvements in its purity and yield, making it more accessible for research.
Métodos De Síntesis
DMEP can be synthesized through a multi-step process involving the reaction of propargyl alcohol with 3-ethylbenzylamine to form an intermediate. The intermediate is then reacted with dioxane-2-carboxaldehyde to form the final product, DMEP. The synthesis of DMEP is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
DMEP has been found to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, DMEP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been studied for their potential use in the treatment of cancer, neurodegenerative diseases, and other conditions.
Propiedades
IUPAC Name |
N-(1,3-dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-14-7-5-8-15(11-14)12-18(16(19)4-2)13-17-20-9-6-10-21-17/h4-5,7-8,11,17H,2-3,6,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRBUWLGUFPZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CN(CC2OCCCO2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2690338.png)
![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2690339.png)
![Methyl 4-(2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2690340.png)


![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2690343.png)


![N-([2,4'-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide](/img/structure/B2690349.png)
![2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690350.png)
![1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2690351.png)